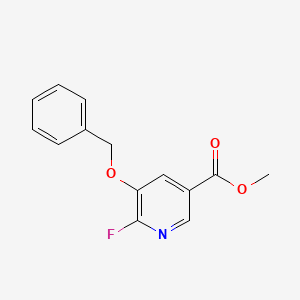
Methyl 5-(benzyloxy)-6-fluoronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(benzyloxy)-6-fluoronicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a benzyloxy group at the 5-position and a fluorine atom at the 6-position of the nicotinate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzyloxy)-6-fluoronicotinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxy-6-fluoronicotinic acid and benzyl bromide.
Esterification: The 5-hydroxy-6-fluoronicotinic acid is esterified using methanol and a suitable acid catalyst to form methyl 5-hydroxy-6-fluoronicotinate.
Benzylation: The methyl 5-hydroxy-6-fluoronicotinate is then reacted with benzyl bromide in the presence of a base, such as potassium carbonate, to introduce the benzyloxy group at the 5-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(benzyloxy)-6-fluoronicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The benzyloxy and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 5-(benzyloxy)-6-fluoronicotinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-(benzyloxy)-6-fluoronicotinate involves its interaction with specific molecular targets and pathways. The benzyloxy and fluorine groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(benzyloxy)-6-chloronicotinate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 5-(benzyloxy)-6-bromonicotinate: Similar structure but with a bromine atom instead of fluorine.
Methyl 5-(benzyloxy)-6-iodonicotinate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Methyl 5-(benzyloxy)-6-fluoronicotinate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C14H12FNO3 |
|---|---|
Poids moléculaire |
261.25 g/mol |
Nom IUPAC |
methyl 6-fluoro-5-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C14H12FNO3/c1-18-14(17)11-7-12(13(15)16-8-11)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clé InChI |
MNXXNSDWMVLOEC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(N=C1)F)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















